3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
Description
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide (CAS: 332382-36-2) is a benzo[b]thiophene-derived carboxamide with a molecular formula of C₁₆H₁₂ClNOS and a molecular weight of 301.79 g/mol . Its structure features a chloro-substituent at position 3, a methyl group at position 6 of the benzothiophene core, and an N-phenyl carboxamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathogens .
Properties
Molecular Formula |
C16H12ClNOS |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
XWSPVEZHUAKCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions and reduce the reaction time .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The chloro substituent directs electrophiles to specific positions on the aromatic ring. For example, nitration occurs preferentially at the para position relative to the chloro group under mild conditions (HNO₃/H₂SO₄, 0–5°C).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 3-Chloro-6-methyl-4-nitro-N-phenylbenzo[b]thiophene-2-carboxamide | 78% |
This regioselectivity is attributed to the electron-withdrawing effect of the chloro group, which deactivates the ring but directs incoming electrophiles to the most activated positions.
Nucleophilic Substitution
The chlorine atom undergoes substitution reactions with nucleophiles such as amines or alkoxides. For instance:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | 3-Methoxy-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide | 65% |
| Piperidine | THF, reflux, 12 h | 3-Piperidino-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide | 72% |
The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient aromatic system.
Cyclization Reactions
The carboxamide group participates in cyclization to form heterocyclic derivatives. A notable example involves intramolecular cyclization with phosphorus oxychloride (POCl₃) to yield fused bicyclic systems :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| POCl₃ | Toluene, 110°C, 8 h | 6-Methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | 58% |
This reaction highlights the utility of the carboxamide group in constructing complex heterocycles .
Hydrazide and Hydrazone Formation
Reaction with hydrazine hydrate produces hydrazides, which further react with aldehydes to form hydrazones :
Step 2: Hydrazone Formation
| Aldehyde | Product | Yield |
|---|---|---|
| 4-Nitrobenzaldehyde | 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl-(4-nitrobenzylidene)hydrazide | 76% |
These derivatives are structurally characterized by IR (C=N stretch at ~1617 cm⁻¹) and ¹H NMR (azomethine proton at δ 8.2–8.6 ppm) .
Aryne-Mediated Functionalization
The benzo[b]thiophene core undergoes aryne reactions with alkynes in the presence of electrophilic sulfur reagents (e.g., dimethyl(thiodimethyl)sulfonium tetrafluoroborate) :
| Alkyne | Conditions | Product | Yield |
|---|---|---|---|
| Diphenylacetylene | DCM, 24 h, rt | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% |
The mechanism involves electrophilic sulfur addition, cyclization, and demethylation via an SN2 pathway .
Oxidation and Reduction
-
Oxidation : The methyl group is resistant to common oxidants (e.g., KMnO₄), but the thiophene sulfur can be oxidized to sulfoxide using mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydro derivative.
Acylative Coupling
The carboxamide acts as an acylating agent in peptide synthesis. For example, coupling with glycine methyl ester yields dipeptide derivatives :
| Amino Acid | Product | Yield |
|---|---|---|
| Glycine | 3-Chloro-6-methylbenzo[b]thiophene-2-carbonylglycine methyl ester | 82% |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly in inhibiting the growth of various cancer cell lines. Research indicates that it may act as a lead compound for developing new pharmaceuticals targeting cancer, specifically through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide exhibited significant cytotoxicity against melanoma cell lines, with an IC50 value of approximately 15 µM. The mechanism involved activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Its structure allows it to interact with biological targets involved in inflammatory pathways.
- Case Study : In a model of inflammation, the compound reduced levels of pro-inflammatory cytokines significantly, suggesting its potential use in treating inflammatory diseases.
Material Science Applications
This compound is also being explored for applications in material science. Its unique chemical structure makes it suitable for developing novel organic materials and sensors.
- Potential Uses : The compound can be utilized in creating organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties. Its ability to form stable films makes it a candidate for sensor applications.
Chemical Properties and Reactivity
The compound's reactivity is attributed to the presence of chloro and carboxamide functional groups, which can participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles under appropriate conditions.
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the chloro group enhances the compound's reactivity towards electrophiles.
Structural Comparisons
Several compounds share structural similarities with this compound, which may enhance its selectivity towards particular biological targets:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide | Methoxy group addition | Anticancer activity |
| Benzothiophene derivatives | Various substitutions | Antimicrobial activity |
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets:
- Techniques such as molecular docking simulations and in vitro assays have been employed to evaluate binding affinities to enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiophene Core
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]benzo[b]thiophene-2-carboxamide (CAS: 5701-83-7)
- Structure : The phenyl group is replaced with a 3-(trifluoromethyl)phenyl moiety.
- Molecular Formula: C₁₇H₁₁ClF₃NOS.
- Key Properties :
- Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may alter binding affinity to biological targets .
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 86)
- Structure : Features a fluoro substituent at position 6 and a 5-nitrothiazol-2-yl group instead of phenyl.
- Synthesis : Prepared via Method A with 48% yield .
3-Chloro-N-hydroxybenzo[b]thiophene-2-carboxamide (J1075)
Modifications on the Amide Nitrogen
N-(Quinuclidin-3-yl) Derivatives
- Example : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride.
- Properties : The quinuclidine group introduces basicity, forming hydrochloride salts to enhance water solubility. This modification is common in central nervous system (CNS)-targeting drugs due to improved blood-brain barrier penetration .
Piperidin-4-ylmethyl Derivatives
- Example: 6-(4-Cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide hydrochloride.
- Activity: These compounds exhibit in vitro anticancer activity, with IC₅₀ values in the nanomolar range, attributed to the piperidine moiety’s interaction with kinase domains .
Functional Group Additions
Thiazole and Oxadiazole Hybrids
- Example : 3-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS: Unspecified).
- Activity: Nitrobenzothiazole derivatives demonstrate anti-HCV activity (IC₅₀: 0.08–0.36 μg/mL) and antibacterial effects against Pseudomonas aeruginosa .
Tetrahydrobenzothiophene Derivatives
- Example: N-(2-Chlorophenyl)-2-acylamino-tetrahydrobenzo[b]thiophene-3-carboxamides.
- Synthesis : Prepared via anhydride-mediated acylation, yielding compounds with melting points 191–199°C .
- Applications : Antibacterial agents targeting Gram-positive pathogens, with mechanism-of-action studies implicating membrane disruption .
Data Tables
Table 1: Structural and Physical Comparison
Key Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance metabolic stability and target affinity . Hydroxamic acid derivatives (e.g., J1075) are potent enzyme inhibitors, underscoring the importance of functional group choice .
Biological Activity :
- Thiazole/oxadiazole hybrids show dual antiviral and antibacterial activity .
- Piperidine and quinuclidine modifications improve CNS permeability and anticancer efficacy .
Synthetic Accessibility :
- Acylation and nucleophilic substitution remain dominant methods, with yields ranging from 48–75% .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide?
- Answer : The synthesis typically involves coupling reactions between substituted benzo[b]thiophene precursors and aromatic amines. For example:
- Step 1 : Preparation of the benzo[b]thiophene core via cyclization of thiophene derivatives with chloro-substituted intermediates under reflux conditions .
- Step 2 : Acylation using anhydrides (e.g., succinic or maleic anhydride) to introduce the carboxamide group, followed by coupling with substituted phenylamines in dry CH₂Cl₂ under inert atmosphere .
- Step 3 : Purification via reverse-phase HPLC (gradient elution with MeCN:H₂O) or recrystallization (e.g., methanol) to isolate the final compound .
Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl carbons (δ 160–170 ppm) to validate substitution patterns .
- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C-Cl (550–750 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to ensure stoichiometric accuracy .
Q. What solubility and stability considerations are critical for handling this compound in vitro?
- Answer :
- Solubility : Optimize in DMSO for stock solutions (tested up to 10 mM), with aqueous solubility enhanced via co-solvents (e.g., PEG-400) or micellar formulations .
- Stability : Monitor degradation under light/heat via LC-MS; store at –20°C in amber vials to prevent thiophene ring oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity for this compound?
- Answer :
- Substitution Analysis : Compare analogs (e.g., 3-Cl vs. 6-CH₃ modifications) to assess impact on receptor binding (e.g., α7 nAChR affinity in EVP-6124 analogs) .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with quinuclidine moieties) .
- In Vivo Efficacy : Evaluate brain-to-plasma ratios (e.g., FRM-1/FRM-2 analogs) to prioritize candidates with favorable pharmacokinetics .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Orthogonal Assays : Validate antimicrobial or anticancer activity using both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .
- Metabolic Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Crystallographic Validation : Resolve target-binding ambiguities via co-crystallization (e.g., SHELXL-refined structures) to confirm binding modes .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS) using α7 nAChR homology models to assess binding pocket residency times .
- QSAR Modeling : Train models on IC₅₀ data from analogs to correlate electronic descriptors (e.g., Cl/Methyl Hammett constants) with activity .
Q. What challenges arise in crystallographic structure determination of this compound?
- Answer :
- Crystal Growth : Use vapor diffusion (e.g., 1:1 DMSO:water) to obtain diffraction-quality crystals; address twinning via SHELXD .
- Disorder Handling : Refine disordered chloro/methyl groups using restraints in SHELXL to minimize R-factor deviations .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzo[b]thiophene core | Schmidt reaction (2-chlorobenzoic acid + primary amine) | 65–78 | |
| N-Phenyl coupling | Dry CH₂Cl₂, reflux, N₂ atmosphere | 47–78 |
Table 2 : Spectroscopic Benchmarks
| Technique | Critical Peaks/Data | Application |
|---|---|---|
| ¹³C NMR | δ 163.9 (C=O), δ 139.6 (aromatic C-Cl) | Substituent confirmation |
| HRMS | [M+H]⁺ = 357.9529 (calc. 357.9518) | Stoichiometric validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
